4-(2-Fluoroethyl)phenol
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Overview
Description
4-(2-Fluoroethyl)phenol is an organic compound with the molecular formula C8H9FO It is characterized by a phenol group substituted with a 2-fluoroethyl group at the para position
Mechanism of Action
Target of Action
4-(2-Fluoroethyl)phenol is a phenolic compound . Phenolic compounds are known to have a broad range of targets due to their versatile scaffold that allows for a broad range of chemical additions . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . .
Mode of Action
The mode of action of phenolic compounds, including this compound, is primarily through their interaction with their targets. For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Phenolic compounds are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . .
Pharmacokinetics
It’s known that phenolic compounds are secondary metabolites of plants and their metabolic pathways in plant foods are linked with metabolic pathways of primary metabolites .
Result of Action
Phenolic compounds are known to have potent action mechanisms that can lead to a much higher sensitivity of cells towards these natural compounds .
Biochemical Analysis
Biochemical Properties
Phenolic compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the phenolic compound and the biomolecules it interacts with .
Cellular Effects
A study on Chlorella pyrenoidosa, a species of green algae, showed that it can tolerate exposure to phenol and 4-fluorophenol . The study also found that the growth of algal cells had a significant hormesis of inhibition first and then promotion .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 4-(2-Fluoroethyl)phenol in animal models. It is common practice in biomedical research to study the effects of various dosages of a compound in animal models .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters and binding proteins .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Fluoroethyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, yielding 4-(2-fluoroethyl)cyclohexanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 4-(2-fluoroethyl)cyclohexanol.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Fluoroethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Fluorophenol
- 3-Fluorophenol
- 4-Fluorophenol
Comparison: 4-(2-Fluoroethyl)phenol is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorophenols
Properties
IUPAC Name |
4-(2-fluoroethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNRHJYVBGELFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCF)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-04-3 |
Source
|
Record name | 4-(2-fluoroethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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